![molecular formula C10H16N2O2 B1481801 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile CAS No. 2092050-95-6](/img/structure/B1481801.png)
3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile
Overview
Description
3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile, commonly known as Ethyl-4-hydroxy-3-oxopiperidine-1-carboxylate (EHPC), is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used to study a range of biochemical and physiological processes.
Scientific Research Applications
1. Oxidative Cyclizations in Organic Synthesis
- Manganese(III) acetate-based oxidative cyclizations of 3-oxopropanenitriles are used in the synthesis of dihydrofuran-3-carbonitriles containing heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005).
2. Biocatalytic Approaches in Chemical Synthesis
- 5-Hydroxypiperidin-2-one, a building block for biologically active compounds, is synthesized using biocatalytic methods, including hydroxynitrile lyase-mediated cyanohydrin formation and hydrogenation (Vink et al., 2003).
3. Synthesis of PAF-Receptor Antagonists
- 4-Aminopiperidines substituted at the 3-position are synthesized from ethyl 4-oxo-3-piperidinecarboxylate and 3,3'-iminobis(propanenitrile) for potential use as PAF-receptor antagonists (Benmehdi et al., 2008).
4. Spectroscopic and Diffractometric Studies in Pharmaceutical Research
- Polymorphism in pharmaceutical compounds similar in structure to 3-(3-Ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile is characterized using spectroscopic and diffractometric techniques (Vogt et al., 2013).
5. Synthesis of Heterocyclic Compounds
- Different methods for synthesizing heterocyclic compounds derived from 3-oxopropanenitriles are explored for their reactivity and synthetic importance (Fadda et al., 2014).
6. Synthesis of Ethyl 3-(3-Hydroxy-2-thienyl)-3-oxopropanoates
- A synthesis approach for substituted ethyl 3-(3-hydroxy-2-thienyl)-3-oxopropanoates based on reactions involving ethyl cyanoacetate and carbon disulfide (Larionova et al., 2013).
7. Structural Studies on Bio-Active Compounds
- Structural studies of compounds similar in structure to this compound provide insights into their stability and potential bioactivity (Chopra & Schwalbe, 1991).
8. Synthesis and Evaluation of Anticancer Agents
- New heterocyclic compounds based on 3-oxopropanenitriles are synthesized and evaluated for their potential anticancer activity (Metwally et al., 2016).
9. Synthesis of Antimicrobial Agents
- 1-Hydroxypiperazine dihydrochloride, synthesized from similar compounds, is used in the creation of pyridone carboxylic acid antibacterial agents (Uno et al., 1989).
properties
IUPAC Name |
3-(3-ethyl-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-2-8-7-12(6-4-9(8)13)10(14)3-5-11/h8-9,13H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKBBEJVIYUXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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